2-[methyl-11C]Methoxyestradiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(13S,17S)-2-(111C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12?,13?,15?,18-,19-/m0/s1/i2-1 |
InChI Key |
CQOQDQWUFQDJMK-WHSJXHFESA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=CC(=C(C=C34)O[11CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Synonyms |
(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol 2 Methoxyestradiol 2 Methoxyestradiol 17 beta 2 Methoxyoestradiol 2-(methyl-11C)methoxyestradiol 2-methoxyestradiol 2-methoxyestradiol, (17alpha)-isomer 2-methoxyestradiol-17 beta 2-methoxyoestradiol Panzem |
Origin of Product |
United States |
Ii. Radiochemistry and Synthesis of 2 Methyl 11c Methoxyestradiol
Precursor Synthesis Methodologies for 11C-Labeling
The synthesis of 2-[methyl-11C]Methoxyestradiol begins with the preparation of a suitable precursor molecule that can be readily labeled with the carbon-11 (B1219553) isotope. A common strategy involves starting with 17β-estradiol and introducing a hydroxyl group at the C2 position, which will subsequently be methylated.
O-Methylation with [11C]Methyl Iodide
The key radiolabeling step in the synthesis of [11C]2-ME is the O-methylation of the phenolic hydroxyl group at the C2 position of the precursor. This is typically achieved using a highly reactive carbon-11 labeled methylating agent, most commonly [11C]methyl iodide ([11C]CH3I). nih.govresearchgate.net
The process begins with the production of carbon-11, usually via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. researchgate.net The resulting [¹¹C]carbon dioxide or [¹¹C]methane is then converted into [¹¹C]methyl iodide through established gas-phase or "wet" chemical methods. researchgate.net The gaseous [¹¹C]methyl iodide is then trapped in a solution containing the precursor and a base to facilitate the nucleophilic attack of the hydroxyl group on the methyl group. nih.gov This reaction introduces the positron-emitting ¹¹C isotope into the estradiol (B170435) scaffold, forming the desired radiotracer. nih.gov In some cases, the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is used as the methylating agent to potentially achieve higher yields or milder reaction conditions. nih.govresearchgate.net
Radiochemical Reaction Conditions and Optimization
The conditions for the O-methylation reaction are optimized to maximize the radiochemical yield and minimize the reaction time. A common set of conditions involves reacting the precursor with [¹¹C]methyl iodide in the presence of a base such as sodium hydride (NaH). nih.gov The reaction is typically performed at an elevated temperature to accelerate the rate of methylation.
For instance, one protocol specifies heating the reaction mixture at 80°C for 5 to 6 minutes. nih.gov Following the methylation, a deprotection step is necessary if protecting groups were used for the hydroxyl functions at C3 and C17. This is often accomplished by acid hydrolysis, for example, with 6 N hydrochloric acid at 80°C for 6 minutes. nih.gov The choice of solvent, base, temperature, and reaction time are all critical parameters that are fine-tuned to ensure an efficient and rapid incorporation of the carbon-11 label.
Purification Techniques for this compound
After the radiolabeling and any subsequent deprotection steps, the crude reaction mixture contains the desired product, [¹¹C]2-ME, along with unreacted precursor, labeled and unlabeled byproducts, and residual reagents. It is crucial to purify the final product to a high radiochemical and chemical purity.
The most widely used method for the purification of [¹¹C]2-ME is reversed-phase high-performance liquid chromatography (HPLC). nih.govsnmjournals.org This technique separates compounds based on their hydrophobicity. The crude mixture is injected onto an HPLC column (e.g., a C18 column), and a mobile phase, often a mixture of an organic solvent like ethanol (B145695) or acetonitrile (B52724) and an aqueous buffer, is used to elute the components at different rates. snmjournals.orgunm.edu The fraction containing the pure [¹¹C]2-ME is collected, and the solvent is typically removed or the solution is reformulated in a biocompatible medium, such as saline with a small percentage of ethanol, for subsequent use. In some procedures, solid-phase extraction (SPE) may be used in combination with HPLC to further purify and concentrate the final product. nih.gov
Radiochemical Yield and Specific Activity Determination
The efficiency of the radiosynthesis is quantified by the radiochemical yield and the specific activity of the final product. The radiochemical yield is the percentage of the initial radioactivity from the labeling agent (e.g., [¹¹C]CH₃I) that is incorporated into the final purified product, corrected for radioactive decay. For [¹¹C]2-ME, decay-corrected radiochemical yields have been reported in the range of 25-34% based on [¹¹C]CH₃I. nih.gov Another study reported similar yields of 25-30%. When [¹¹C]CH₃OTf was used with a different precursor, radiochemical yields of 40-50% (based on [¹¹C]CO₂) were achieved. nih.gov
Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is desirable to minimize the administered chemical mass. Reported specific activities for [¹¹C]2-ME are in the range of 34-38 GBq/µmol (0.92–1.03 Ci/µmol) and 38-56 GBq/µmol at the end of synthesis. nih.gov A synthesis using [¹¹C]CH₃OTf reported specific activities of 370-740 GBq/μmol at the end of bombardment. nih.gov
| Parameter | Reported Value Range | Reference |
| Radiochemical Yield (decay-corrected) | ||
| Based on [¹¹C]CH₃I | 25–34% | nih.gov |
| Based on [¹¹C]CH₃I | 25–30% | |
| Based on [¹¹C]CO₂ (using [¹¹C]CH₃OTf) | 40–50% | nih.gov |
| Specific Activity | ||
| At end of synthesis | 34–38 GBq/µmol (0.92–1.03 Ci/µmol) | nih.gov |
| At end of synthesis | 38–56 GBq/µmol | |
| At end of bombardment (using [¹¹C]CH₃OTf) | 370–740 GBq/μmol | nih.gov |
Total Synthesis Time Considerations
Given the short half-life of carbon-11, the total time required for the synthesis, purification, and formulation of the radiotracer is a critical parameter. The entire process, from the end of radionuclide production to having the final product ready for use, must be completed as quickly as possible.
For the synthesis of [¹¹C]2-ME, reported total synthesis times, including HPLC purification, are typically in the range of 40 to 65 minutes. nih.gov One study specified a total synthesis time of 60–65 minutes, while another reported a slightly faster time of 40–45 minutes. nih.gov These rapid synthesis times are essential for ensuring a sufficient amount of the radiolabeled compound is available for its intended application in PET imaging studies.
Iii. Preclinical Pharmacological and Biological Characterization of 2 Methyl 11c Methoxyestradiol and Its Unlabeled Analog
In Vitro Cellular and Molecular Investigations
In vitro studies have been fundamental in elucidating the cellular and molecular mechanisms of action of 2-methoxyestradiol (B1684026). These experiments, conducted across a diverse range of cell types, have detailed its effects on cell viability, proliferation, and the essential machinery of cell division.
The biological effects of 2-methoxyestradiol have been tested in a wide array of cell line models, demonstrating its broad spectrum of activity. aacrjournals.orgnih.gov This includes both cancerous and non-cancerous cells, as well as cell types crucial to the process of angiogenesis.
Notably, its efficacy has been demonstrated in various cancer cell lines, including those derived from:
Breast Cancer : Both estrogen receptor (ER)-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231, MDA-MB-435, MDA-MB-468) cell lines have shown sensitivity to 2-methoxyestradiol, highlighting its ER-independent mechanism. aacrjournals.orgnih.govfrontiersin.orgendocrine-abstracts.org Studies have also utilized non-tumorigenic breast epithelial cell lines like MCF-10A and MCF-12A to assess selectivity. frontiersin.orgnih.gov
Prostate Cancer : Multiple prostate cancer cell lines have been used as models to show the compound's inhibitory effects. frontiersin.orgahajournals.orgaacrjournals.orgoncotarget.com
Ovarian Cancer : The SK-OV-3 ovarian carcinoma cell line is among those shown to be inhibited by 2-methoxyestradiol. apexbt.com
Other Cancers : The compound's activity has been confirmed in numerous other cancer types, including pancreatic cancer (MIA PaCa-2), melanoma, multiple myeloma, chondrosarcoma, cervical adenocarcinoma (HeLa), and Lewis lung carcinoma. nih.govfrontiersin.orgaacrjournals.orgnih.govnih.govup.ac.zanih.gov
A critical target for 2-methoxyestradiol is the endothelial cell, which is fundamental to angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model in which the compound has been shown to potently inhibit proliferation. nih.govaacrjournals.org Other non-cancerous models, such as human aortic smooth muscle cells, have also been employed to understand its broader vascular effects. ahajournals.orgahajournals.org
Table 1: Examples of Cell Line Models Used in the Evaluation of 2-Methoxyestradiol
| Cell Type | Cell Line Examples | Key Findings | References |
|---|---|---|---|
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, cellular uptake of [11C]2-ME. | nih.govaacrjournals.org |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-435, MDA-MB-468 | Inhibition of proliferation and induction of apoptosis, independent of ER status. | aacrjournals.orgnih.govfrontiersin.orgendocrine-abstracts.org |
| Prostate Cancer | PC-3, LNCaP | Induction of apoptosis and cell cycle arrest. | ahajournals.orgoncotarget.commdpi.commdpi.com |
| Ovarian Cancer | SK-OV-3 | Inhibition of cellular proliferation. | apexbt.com |
| Pancreatic Cancer | MIA PaCa-2 | Inhibition of growth and induction of apoptosis. | nih.gov |
| Cervical Cancer | HeLa | Induction of apoptosis and cell cycle arrest. | frontiersin.orgup.ac.za |
| Multiple Myeloma | Various | Induction of apoptosis and G2-M cell cycle arrest. | aacrjournals.org |
| Smooth Muscle Cells | Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of proliferation and cell cycle blockade. | ahajournals.orgahajournals.org |
Understanding the cellular pharmacokinetics of 2-methoxyestradiol is crucial for interpreting its biological effects. Studies using radiolabeled versions of the compound have provided direct evidence of its entry and accumulation within target cells.
In one key study, the uptake and retention of [3H]2-methoxyestradiol were measured in MCF7 breast cancer cells. aacrjournals.org The research demonstrated a time-dependent increase in intracellular drug concentration, which was retained within the cells upon washing. aacrjournals.org For the PET imaging analog, 2-[methyl-11C]methoxyestradiol, cellular uptake studies were performed in HUVECs. nih.gov The uptake of [11C]2-ME increased over time, reaching 7.1% of the injected dose at 60 minutes. nih.gov This accumulation was significantly reduced (by 70%) when co-incubated with an excess of unlabeled 2-methoxyestradiol, indicating a specific uptake or binding process. nih.gov Furthermore, investigations into novel drug delivery systems, such as polymeric micelles, have shown that encapsulation can enhance the cellular uptake of 2-methoxyestradiol in PC-3 prostate cancer cells compared to the free drug. mdpi.comfrontiersin.org
A hallmark of 2-methoxyestradiol's biological activity is its potent, dose- and time-dependent inhibition of cell proliferation across a vast range of cell types. aacrjournals.orgnih.gov This anti-proliferative effect is observed in actively dividing cells, including both tumor and endothelial cells, often while having minimal impact on quiescent or normal cells. frontiersin.orgnih.govaacrjournals.org
The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50). These values, while varying between cell lines and experimental conditions, consistently fall within the low micromolar range. For instance, IC50 values for proliferation inhibition have been reported as 1.1 µM in MDA-MB-231, 1.3 µM in MDA-MB-435, and 1.5 µM in MCF-7 breast cancer cells. aacrjournals.org In ovarian carcinoma SK-OV-3 cells, the IC50 was 1.79 µM. apexbt.com This activity is notably independent of the cells' estrogen receptor status, a finding confirmed by the similar IC50 values across ER-positive and ER-negative cell lines and the inability of ER antagonists to block its effect. aacrjournals.orgnih.gov
Table 2: IC50 Values for 2-Methoxyestradiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 1.1 | aacrjournals.org |
| MDA-MB-435 | Breast Cancer | 1.3 | aacrjournals.org |
| MCF-7 | Breast Cancer | 1.5 | aacrjournals.org |
| SK-OV-3 | Ovarian Cancer | 1.79 | apexbt.com |
Beyond simply halting proliferation, 2-methoxyestradiol actively induces programmed cell death, or apoptosis, in susceptible cell populations. nih.govnih.govnih.gov This mechanism is critical to its anti-tumor effects. The induction of apoptosis has been confirmed through various assays, including Annexin V staining and the detection of characteristic DNA laddering. endocrine-abstracts.orgnih.gov
The molecular pathways leading to apoptosis are complex and appear to involve both the intrinsic (mitochondrial) and extrinsic pathways, with the specific mechanisms varying between cell types. mdpi.comnih.govnih.gov Key events in the apoptotic cascade initiated by 2-methoxyestradiol include:
Disruption of Bcl-2 Family Proteins : The compound alters the balance of pro- and anti-apoptotic proteins. It has been shown to increase the Bax/Bcl-2 ratio, a critical determinant of cell fate. nih.govmdpi.com It also induces the inactivating phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL. endocrine-abstracts.orgoncotarget.comnih.gov
Mitochondrial Pathway Activation : The shift towards pro-apoptotic signals leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. mdpi.com
Caspase Activation : Released cytochrome c contributes to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which carry out the systematic dismantling of the cell. nih.govmdpi.com
MAPK Signaling : The compound activates several mitogen-activated protein kinase (MAPK) pathways. JNK activation appears to be pro-apoptotic, while the activation of ERK and p38 pathways may serve a protective role, suggesting that inhibiting these latter pathways could enhance 2-methoxyestradiol's efficacy. nih.gov
A primary mechanism by which 2-methoxyestradiol exerts its anti-proliferative effects is by disrupting the normal progression of the cell cycle. ahajournals.org Flow cytometry analyses have consistently shown that treatment with 2-methoxyestradiol leads to a significant accumulation of cells in the G2/M phase of the cell cycle. frontiersin.orgendocrine-abstracts.orgaacrjournals.orgahajournals.orgaacrjournals.org This G2/M arrest prevents cells from entering mitosis, effectively halting cell division. While G2/M is the most commonly reported point of arrest, some studies have also observed blockade at the G0/G1 or S phases, depending on the cell line and conditions. ahajournals.orgnih.govnih.gov
The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins:
G2/M Arrest : This is primarily achieved by down-regulating the expression of Cyclin B1 and inhibiting the activity of its partner kinase, cdk1 (cyclin-dependent kinase 1). ahajournals.orgnih.govbpsbioscience.com The Cyclin B1/cdk1 complex is essential for entry into mitosis.
G1 Arrest : In some contexts, 2-methoxyestradiol can also block the G1/S transition by inhibiting the expression of Cyclin D1 and the activity of cdk2 and cdk4, and by upregulating the expression of cyclin-dependent kinase inhibitors like p21 and p27. frontiersin.orgahajournals.orgnih.gov
The underlying cause of the G2/M arrest and subsequent apoptosis is the direct interaction of 2-methoxyestradiol with the microtubule cytoskeleton. aacrjournals.orgbpsbioscience.com Microtubules are highly dynamic polymers essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.
Research has shown that 2-methoxyestradiol is a microtubule-targeting agent that binds to tubulin at or near the colchicine-binding site. endocrine-abstracts.orgaacrjournals.orgnih.gov Its principal mechanism of action at clinically relevant, low-micromolar concentrations is not the massive depolymerization of microtubules, but rather the suppression of their dynamic instability. aacrjournals.orgnih.gov Specifically, it suppresses key parameters of microtubule dynamics, including the rate and duration of microtubule growth. nih.gov This subtle disruption of microtubule function is sufficient to prevent the formation of a proper mitotic spindle, which activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis. apexbt.comahajournals.orgaacrjournals.org While higher concentrations can cause net microtubule depolymerization, the suppression of dynamics is considered the primary antimitotic mechanism at the lowest effective concentrations. aacrjournals.orgnih.gov
Evaluation of Genotoxicity in Cellular Systems
The genotoxic potential of 2-methoxyestradiol (2-ME), the unlabeled analog of this compound, has been investigated in cellular systems. Studies using Syrian hamster embryo (SHE) fibroblasts have shown that 2-ME can induce genotoxic effects. oup.combpsbioscience.com Treatment with 2-ME resulted in a concentration-dependent induction of morphological transformation of these cells. oup.com Specifically, statistically significant increases in morphological transformation were observed at concentrations of 0.1, 0.3, and 1.0 μg/ml. oup.com
Furthermore, 2-ME was found to induce somatic mutations at both the Na+/K+ ATPase and hprt loci in SHE cells. oup.com Significant increases in mutation frequencies were noted at concentrations of 0.1 and 0.3 μg/ml. oup.com The compound also led to numerical chromosomal changes, including aneuploidy in the near diploid, tetraploid, and near tetraploid ranges. oup.comoup.com These genotoxic activities are thought to be linked to its function as a microtubule-disrupting agent, which can interfere with mitotic spindle dynamics. oup.combpsbioscience.comoup.com In the hippocampal HT22 cell line, 2-methoxyestradiol was shown to increase the nuclear localization of neuronal nitric oxide synthase, potentially leading to DNA strand breaks and genomic instability. researchgate.net
It is important to note that while 2-ME demonstrates these genotoxic activities in cultured mammalian cells, it is also recognized for its anti-proliferative and anti-angiogenic properties in various cancer cell lines. oup.combpsbioscience.comaacrjournals.org
Interactive Table: Genotoxicity of 2-Methoxyestradiol in Syrian Hamster Embryo (SHE) Cells
| Concentration (μg/ml) | Morphological Transformation | Somatic Mutations (Na+/K+ ATPase locus) | Somatic Mutations (hprt locus) | Chromosomal Changes |
| 0.1 | Statistically Significant Increase oup.com | Statistically Significant Increase oup.com | Not specified | Aneuploidy oup.comoup.com |
| 0.3 | Statistically Significant Increase oup.com | Not specified | Statistically Significant Increase oup.com | Aneuploidy oup.comoup.com |
| 1.0 | Statistically Significant Increase oup.com | Not specified | Not specified | Aneuploidy oup.comoup.com |
In Vivo Experimental Model Studies
The in vivo effects of this compound and its unlabeled counterpart, 2-methoxyestradiol, have been evaluated in a variety of animal models to assess their biodistribution, pharmacokinetics, and anti-tumor efficacy.
Tumor Xenograft Models: A common approach involves the use of tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. aacrjournals.orgnih.govspandidos-publications.comaacrjournals.org These models have been instrumental in studying the impact of these compounds on various cancer types.
Melanoma: Nude mice bearing xenografts derived from MDA-MB-435 melanoma cancer cells have been used to compare the efficacy of 2-methoxyestradiol and its derivatives. nih.govnih.gov
Multiple Myeloma: Severe combined immunodeficient (SCID) mice with myeloma tumor xenografts have been employed to demonstrate the ability of 2-methoxyestradiol to suppress tumor growth. aacrjournals.org
Osteosarcoma: Nude mice with xenografts of human MG63 osteosarcoma cells have been used to evaluate the antitumor activity of 2-methoxyestradiol. spandidos-publications.com
Barrett's Adenocarcinoma: A mouse xenograft model using OE33 cells was utilized to assess a prodrug of 2-methoxyestradiol. aacrjournals.org
Lewis Lung Carcinoma: Mice implanted with Lewis lung carcinoma cells have been used for biodistribution studies of this compound. snmjournals.orgnih.gov
Transgenic Cancer Models: Transgenic mouse models that spontaneously develop tumors provide another valuable tool for preclinical evaluation.
Spontaneous Mammary Carcinoma: The FVB/N-Tg(MMTV-PyVT) transgenic mouse model, which develops aggressive mammary carcinomas with lung metastasis, has been used to investigate the effects of 2-methoxyestradiol on different stages of breast cancer. nih.govnih.gov
Other Animal Models:
Hypertension Models: Angiotensin II-induced hypertension models and spontaneously hypertensive rats have been used to study the vasoprotective effects of 2-methoxyestradiol. frontiersin.org
Immature Female Rats: Immature female rats have been used for biodistribution studies of various radiolabeled estradiol (B170435) derivatives. ulisboa.ptresearchgate.net
Biodistribution studies of this compound in mice bearing Lewis lung carcinoma tumors have revealed its accumulation in various organs at 60 minutes post-injection. The highest concentration of radioactivity was observed in the liver, followed by the lungs and kidneys. snmjournals.orgnih.gov
Interactive Table: Biodistribution of this compound in Mice with Lewis Lung Carcinoma (60 min post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Liver | 9.34 ± 2.12 nih.gov |
| Lung | 3.36 ± 0.09 nih.gov |
| Kidney | 3.26 ± 0.55 nih.gov |
| Tumor | 1.04 ± 0.27 snmjournals.orgnih.gov |
| Muscle | 0.44 snmjournals.org |
In mice with Lewis lung carcinoma, the tumor uptake of this compound was measured to be 1.04 ± 0.27 %ID/g at 60 minutes post-injection. snmjournals.orgnih.gov This resulted in a tumor-to-muscle uptake ratio of 2.36, suggesting a favorable contrast for imaging purposes. snmjournals.orgnih.gov
Interactive Table: Tumor Uptake and Tumor-to-Background Ratio of this compound (60 min post-injection)
| Parameter | Value |
| Tumor Uptake (%ID/g) | 1.04 ± 0.27 snmjournals.orgnih.gov |
| Tumor-to-Muscle Ratio | 2.36 snmjournals.orgnih.gov |
The pharmacokinetic profile of 2-methoxyestradiol has been characterized in animal models. Studies in ICR mice injected with this compound demonstrated a linear elimination pattern. snmjournals.org The unlabeled compound, 2-methoxyestradiol, has been shown to have very low oral bioavailability. nih.govnih.gov In contrast, a sulphamoylated derivative, 2-methoxyestradiol-bis-sulphamate, exhibited significantly higher bioavailability. nih.govnih.gov
Interactive Table: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Elimination Half-life (t1/2β) | 19 min nih.govmedchemexpress.com |
| Distribution Half-life (t1/2α) | 0.36 min nih.govmedchemexpress.com |
| Clearance | 0.36 mL/min snmjournals.orgmedchemexpress.com |
| Volume of Distribution | 52.9 mL snmjournals.orgmedchemexpress.com |
The effect of 2-methoxyestradiol on tumor growth has been investigated in various preclinical models, with mixed results depending on the cancer type and stage.
In a multiple myeloma xenograft model, 2-methoxyestradiol induced a rapid and complete regression of tumor growth. aacrjournals.org Similarly, in an osteosarcoma xenograft model, 2-methoxyestradiol suppressed tumor growth in a dose-dependent manner. spandidos-publications.com A prodrug of 2-methoxyestradiol also significantly inhibited the growth of Barrett's adenocarcinoma xenografts. aacrjournals.org
However, studies in a transgenic mouse model of breast cancer showed that the effect of 2-methoxyestradiol was stage-dependent. nih.govnih.gov While it inhibited tumor growth in late-stage breast cancer, it was found to increase tumor mass in early-stage disease. nih.govnih.gov In a study using MDA-MB-435 melanoma xenografts, 2-methoxyestradiol did not inhibit tumor growth at the tested dose, whereas its sulphamoylated derivative almost completely blocked tumor growth. nih.govnih.gov
Angiogenesis Modulation in Animal Studies
2-Methoxyestradiol is recognized as a potent inhibitor of angiogenesis, the process of forming new blood vessels from pre-existing ones, which is a critical component of various physiological and pathological conditions. turkishneurosurgery.org.tr Its anti-angiogenic properties have been demonstrated across numerous in vivo models, targeting different aspects of the angiogenic cascade. aacrjournals.org
A key mechanism underlying the anti-angiogenic effect of 2ME2 is its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α). turkishneurosurgery.org.tr HIF-1α is a major transcriptional activator for genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). turkishneurosurgery.org.trnih.gov In a rat model of intracerebral hemorrhage (ICH), 2ME2 administration was shown to inhibit ICH-induced angiogenesis by downregulating the protein levels of HIF-1α. turkishneurosurgery.org.tr This led to a decrease in the number of proliferating endothelial cells, as measured by a reduction in cells positive for both Proliferating Cell Nuclear Antigen (PCNA) and the endothelial cell marker von Willebrand factor (vWF). turkishneurosurgery.org.tr
The inhibitory action of 2ME2 on HIF-1α and subsequent VEGF expression has been confirmed in other disease models. In a mouse model of endometriosis, systemic treatment with 2ME2 suppressed HIF-1α expression within the ectopic lesions. nih.gov This resulted in a decrease in the expression of HIF-1α target genes, including VEGF, and a significant inhibition of the growth of endometriosis-like lesions in a dose-dependent manner. nih.gov Furthermore, 2ME2 was found to decrease tumor growth, VEGF expression, and angiogenesis in animal models of hepatocellular carcinoma. lktlabs.com
In the context of inflammatory diseases, 2ME2 has also shown significant disease-modifying activity by targeting angiogenesis. rupahealth.com Studies using the collagen antibody-induced arthritis (CAIA) model in mice revealed that 2ME2 significantly inhibited the neovascularization associated with pannus formation in the joints. rupahealth.com This anti-angiogenic effect contributed to a dose-dependent reduction in the severity of arthritis. rupahealth.com
Table 1: Summary of Angiogenesis Modulation by 2-Methoxyestradiol in Animal Studies
| Animal Model | Key Findings | Associated Markers | Reference |
|---|---|---|---|
| Rat Intracerebral Hemorrhage (ICH) Model | Inhibited ICH-induced angiogenesis. | Downregulation of HIF-1α protein; Decreased PCNA+/vWF+ nuclei. | turkishneurosurgery.org.tr |
| Mouse Model of Endometriosis | Suppressed growth of endometriosis-like lesions and associated angiogenesis. | Suppression of HIF-1α and VEGF expression. | nih.gov |
| Mouse Hepatocellular Carcinoma Model | Decreased tumor growth and angiogenesis. | Reduced VEGF expression. | lktlabs.com |
| Mouse Collagen-Induced Arthritis (CAIA) Model | Inhibited neovascularization in joints and reduced arthritis severity. | Reduction in angiogenic factors VEGF and FGF-2. | rupahealth.com |
Influence on Disease Progression Markers in Preclinical Models
Beyond its direct impact on angiogenesis, 2-methoxyestradiol influences a range of disease progression markers in preclinical settings, highlighting its potential as a therapeutic agent. pnas.org These effects are often linked to its ability to induce cell cycle arrest and apoptosis in rapidly dividing cells. nih.govaacrjournals.org
In oncology models, 2ME2 has demonstrated significant activity against tumor progression. In severe combined immunodeficient (SCID) mice bearing multiple myeloma tumor xenografts, intraperitoneal injection of 2ME2 suppressed tumor growth, with the effect being sustained even after therapy cessation. aacrjournals.org In vitro studies supporting these findings showed that 2ME2 inhibits cell proliferation, measured by tritiated thymidine (B127349) uptake, and induces a G2-M phase cell cycle arrest in multiple myeloma cell lines. aacrjournals.org Similarly, in melanoma models, 2ME2 treatment leads to growth inhibition associated with G2/M cell cycle arrest and changes in cell cycle regulatory proteins like pRb, CyclinB1, and p21/Cip1. researchgate.net
The compound's mechanism of action also involves the modulation of key signaling pathways and transcription factors. As noted, 2ME2 is a potent inhibitor of HIF-1α. turkishneurosurgery.org.trresearchgate.net In a mouse model of endometriosis, 2ME2 treatment not only decreased VEGF but also suppressed other HIF-1α target genes critical for cell metabolism and survival, such as phosphoglycerate kinase and glucose transporter-1. nih.gov In a model of traumatic brain injury, 2ME2 was shown to reduce the expression of HIF-1α target genes associated with neuropathology, including Plasminogen Activator Inhibitor 1 and Tumor Necrosis Factor Alpha. rupahealth.com
In inflammatory disease models, 2ME2 has been shown to alter the profile of inflammatory markers. In a mouse model of rheumatoid arthritis, treatment with 2ME2 led to a reduction in the expression of inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17) within the joint space. rupahealth.com Furthermore, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), 2ME2 was found to dramatically suppress disease development by inhibiting lymphocyte activation and proliferation. pnas.org
Table 2: Influence of 2-Methoxyestradiol on Disease Progression Markers in Preclinical Models
| Preclinical Model | Effect | Disease Progression Markers Modulated | Reference |
|---|---|---|---|
| Multiple Myeloma Xenograft (SCID mice) | Suppressed tumor growth. | Inhibition of cell proliferation (Tritiated thymidine uptake); Induction of G2-M arrest. | aacrjournals.org |
| Mouse Model of Endometriosis | Inhibited lesion growth. | Suppression of HIF-1α, VEGF, phosphoglycerate kinase, glucose transporter-1. | nih.gov |
| Mouse Collagen-Induced Arthritis (CAIA) Model | Reduced arthritis severity. | Decreased expression of IL-1β, TNF-α, IL-6, IL-17, VEGF, FGF-2. | rupahealth.com |
| Mouse Traumatic Brain Injury Model | Reduced secondary brain damage. | Reduced expression of Plasminogen Activator Inhibitor 1 and Tumor Necrosis Factor Alpha. | rupahealth.com |
| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Suppressed disease development. | Inhibition of lymphocyte activation and proliferation; Reduced IL-17 levels. | pnas.org |
Iv. Mechanistic Elucidation of 2 Methoxyestradiol Action
Cellular and Subcellular Mechanisms
The antitumor effects of 2-ME2 are elicited through a variety of cellular and subcellular mechanisms, primarily revolving around the disruption of microtubule function, which triggers a cascade of events leading to cell cycle arrest and programmed cell death. bpsbioscience.comncats.io
A primary mechanism of 2-ME2 is its interaction with the microtubule cytoskeleton. medchemexpress.com 2-ME2 binds to tubulin at or near the colchicine-binding site, competitively inhibiting the binding of colchicine (B1669291). nih.govmerckmillipore.compnas.org This interaction disrupts the normal process of microtubule assembly. merckmillipore.com
While high concentrations of 2-ME2 can inhibit the polymerization of purified tubulin and lead to microtubule depolymerization, its more significant effect at lower, physiologically relevant concentrations is the suppression of microtubule dynamics. nih.govaacrjournals.org In living cancer cells, such as the MCF7 breast cancer line, 2-ME2 significantly suppresses the rate, duration, and length of microtubule growth without causing a noticeable depolymerization of the microtubule network. nih.gov This subtle disruption of microtubule dynamics is sufficient to interfere with the proper formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. bpsbioscience.comnih.govcansa.org.za
| Parameter | Cell Line | 2-ME2 Concentration | Observed Effect on Microtubules | Reference |
| Tubulin Assembly | Purified Tubulin | 5-100 µM | Concentration-dependent inhibition of assembly. | nih.gov |
| Microtubule Polymer Mass | MAP-containing Microtubules | 500 µM | Reduced polymer mass by only 13%. | nih.gov |
| Microtubule Dynamics | Living MCF7 Cells | 1.2 µM (IC50) | Suppressed microtubule growth rate and dynamicity. | nih.gov |
| Tubulin Polymerization | Human Aortic Smooth Muscle Cells | 0-10 µmol/L | Concentration-dependent inhibition of polymerized tubulin. | ahajournals.org |
2-ME2 is a potent inducer of apoptosis, primarily acting through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov The balance between these opposing proteins is a key determinant of cell survival or death. nih.gov
2-ME2 disrupts this balance in several ways:
Phosphorylation of Anti-Apoptotic Proteins: In breast and prostate cancer cells, 2-ME2 can lead to the phosphorylation of Bcl-2 and Bcl-xL. nih.govaacrjournals.orgresearchgate.net This modification inactivates their protective function, effectively lowering the threshold for apoptosis. nih.govresearchgate.net
Modulation of Protein Levels: Studies have shown that 2-ME2 can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increase the expression of pro-apoptotic proteins like Bax. tandfonline.comnih.govjmb.or.kr This shift in the Bcl-2/Bax ratio favors the permeabilization of the mitochondrial outer membrane. nih.gov
Activation of BH3-Only Proteins: In prostate cancer cells, 2-ME2 induces the expression of the pro-apoptotic BH3-only protein Harakiri (Hrk). aacrjournals.org Hrk can then displace the pro-apoptotic protein Bak from its complex with the anti-apoptotic protein Bcl-xL, allowing Bak to become active. aacrjournals.org
Once the pro-apoptotic Bcl-2 family members are activated, they trigger the release of key signaling molecules from the mitochondria, including cytochrome c and SMAC/Diablo, into the cytoplasm, a critical step in committing the cell to apoptosis. nih.govaacrjournals.org
The release of cytochrome c from the mitochondria initiates the activation of a cascade of proteases called caspases. aacrjournals.org In the cytoplasm, cytochrome c facilitates the formation of the apoptosome, which activates the initiator caspase, caspase-9. tandfonline.comnih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. plos.orgmdpi.com
These executioner caspases are responsible for dismantling the cell by cleaving numerous cellular substrates. plos.org A hallmark of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. nih.govplos.org The cleavage of PARP by caspase-3 is a well-established marker of apoptosis. plos.org Studies in urothelial, ovarian, and oligodendroglial cancer cells have confirmed that 2-ME2 treatment leads to the robust activation of caspases-9, -3, and -7, followed by PARP cleavage. nih.govplos.orgmdpi.com Some evidence also points to the activation of the extrinsic apoptotic pathway, involving caspase-8, which can be triggered by 2-ME2 in certain cell types like ovarian cancer cells. nih.gov
2-ME2 is known to modulate the levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and nitric oxide, within cancer cells. nih.govmedchemexpress.com The accumulation of ROS appears to be a crucial component of its apoptotic mechanism, creating a state of oxidative stress. nih.govnih.gov This increase in ROS is linked to the induction of mitochondrial damage, including the loss of mitochondrial membrane potential. nih.govnih.govmdpi.com
The exact mechanism of ROS generation is debated, with some studies suggesting 2-ME2 acts by inhibiting antioxidant enzymes like superoxide dismutase (SOD). ncats.iomedchemexpress.com However, other research indicates that in certain contexts, such as in hypoxic pulmonary hypertension models, 2-ME2 can actually increase SOD activity and decrease ROS levels, highlighting a cell-type and context-specific role. spandidos-publications.com In many cancer cell lines, the pro-apoptotic effect of 2-ME2 is directly correlated with an increase in ROS, and quenching these ROS with antioxidants can protect the cancer cells from 2-ME2-induced apoptosis. nih.govnih.gov
| Cell Line | 2-ME2 Effect | Associated Outcome | Reference |
| Leukemia Cells (HL-60, U937) | Generation of NO and superoxide anions. | Mitochondria damage, apoptosis. | nih.gov |
| Neuroblastoma Cells (SK-N-SH, SH-SY5Y) | Increased ROS generation, loss of mitochondrial membrane potential. | Apoptosis, activation of caspases. | nih.gov |
| Hypoxic Pulmonary Hypertensive Rats | Decreased serum ROS, increased serum SOD activity. | Amelioration of mitochondrial injury. | spandidos-publications.com |
The disruption of microtubule dynamics by 2-ME2 directly impacts cell cycle progression, leading to a potent arrest in the G2/M phase. ahajournals.orgwikipedia.org This arrest is orchestrated by changes in the levels and activity of key cell cycle regulatory proteins.
Research in human aortic smooth muscle cells and various cancer cells has shown that 2-ME2:
Inhibits G1/S Progression Proteins: It decreases the expression of cyclin D1 and the activity of cyclin-dependent kinases (cdk)-2 and cdk-4. ahajournals.org
Upregulates Cdk Inhibitors: It increases the levels of the Cdk inhibitor p27, which further helps to block cells in the G0/G1 phase. ahajournals.org
Inhibits G2/M Progression Proteins: It causes a significant downregulation of cyclin B1 and inhibits the activity of cdk-1 (also known as Cdc2), a crucial kinase for entry into mitosis. cansa.org.zaahajournals.orgplos.org
This dual blockade at both the G1/S and G2/M checkpoints prevents cells from replicating their DNA and from entering or completing mitosis, respectively. ahajournals.org
By disrupting microtubule function, 2-ME2 activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. cansa.org.zaahajournals.org The SAC inhibits the onset of anaphase until all chromosomes are correctly aligned. ahajournals.org
Treatment with 2-ME2 leads to faulty spindle formation, including the appearance of abnormal and multipolar spindles. cansa.org.zanih.gov This disruption causes a persistent activation of the SAC, trapping the cells in mitosis, a state often referred to as mitotic arrest or a metaphase block. aacrjournals.orgcansa.org.zanih.gov Prolonged mitotic arrest is an unsustainable state for the cell. cansa.org.za If the damage cannot be repaired, this sustained arrest ultimately triggers apoptosis, a process sometimes called mitotic catastrophe. cansa.org.zaahajournals.org In some cancer cells with supernumerary centrosomes, 2-ME2 has been shown to induce centrosome declustering, which contributes to the formation of multipolar spindles and subsequent mitotic arrest. nih.gov
Alterations in Cell Cycle Regulatory Proteins and Checkpoints
Molecular Target Identification and Validation
A primary and well-documented mechanism of 2-Methoxyestradiol (B1684026) is its interaction with the protein tubulin, a fundamental component of microtubules. researchgate.netpnas.orgaacrjournals.org Microtubules are dynamic structures essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
2-ME binds to the colchicine binding site on β-tubulin, which is located at the interface between the α- and β-tubulin dimers. researchgate.netpnas.orgaacrjournals.org This interaction disrupts the normal dynamics of microtubule assembly and disassembly. researchgate.netaacrjournals.org Research indicates that 2-ME inhibits tubulin polymerization, leading to the disruption of the microtubule network. rndsystems.comtocris.compnas.org This interference with microtubule function is a key factor in the antimitotic activity of 2-ME, as it leads to a faulty spindle formation during cell division, causing an arrest of the cell cycle in the G2/M phase. researchgate.netahajournals.org
Interestingly, some studies suggest that at lower concentrations, 2-ME can suppress microtubule dynamics and arrest mitosis without causing a significant depolymerization of microtubules. nih.gov This suggests that the primary mechanism of mitotic arrest at clinically relevant concentrations might be the suppression of microtubule dynamics rather than wholesale depolymerization. nih.gov The binding of 2-ME to the colchicine site is competitive, meaning it directly competes with colchicine for binding to tubulin. pnas.org
The following table summarizes the effects of 2-Methoxyestradiol on tubulin:
| Aspect of Tubulin Interaction | Effect of 2-Methoxyestradiol | Consequence |
| Binding Site | Competitively binds to the colchicine site on β-tubulin. pnas.org | Inhibition of colchicine binding. pnas.org |
| Polymerization | Inhibits tubulin polymerization. rndsystems.comtocris.compnas.org | Disruption of microtubule formation. researchgate.net |
| Microtubule Dynamics | Suppresses microtubule growth rate and overall dynamicity. nih.gov | Arrest of cell division at the G2/M phase. ahajournals.org |
| Spindle Formation | Leads to faulty mitotic spindle formation. researchgate.net | Induction of apoptosis. rndsystems.comtocris.com |
The role of 2-Methoxyestradiol in the inhibition of superoxide dismutase (SOD) has been a subject of debate in the scientific community. Some early studies suggested that 2-ME could inhibit both manganese superoxide dismutase (MnSOD) and copper-zinc superoxide dismutase (Cu,ZnSOD), leading to an increase in intracellular superoxide levels and subsequent cell death. nih.govresearchgate.net This was proposed as a potential mechanism for its cytotoxic effects. nih.govresearchgate.net
However, subsequent research has challenged this direct inhibitory mechanism. nih.govresearchgate.net These studies, using various SOD assays including pulse radiolysis, concluded that 2-ME does not directly inhibit SOD but rather interferes with the specific assay methods used in the initial reports. nih.gov
Despite the conflicting evidence on direct inhibition, it has been observed that treatment with 2-ME can lead to an increase in superoxide production within cells. nih.govresearchgate.net It has been proposed that 2-ME itself might be converted to a semiquinone radical, which can then react with oxygen to generate superoxide. researchgate.net Therefore, while direct enzymatic inhibition may not be the primary mechanism, 2-ME can still contribute to oxidative stress within cancer cells.
| Study Finding | Conclusion on SOD Inhibition | Proposed Alternative Mechanism |
| Initial reports suggested 2-ME inhibits MnSOD and Cu,ZnSOD. nih.govresearchgate.net | Direct inhibition of SOD activity. | Increased intracellular superoxide leads to apoptosis. nih.govresearchgate.net |
| Later studies found no direct inhibition of SOD by 2-ME. nih.govresearchgate.net | Interference with assay methods. | 2-ME may be converted to a semiquinone radical, which generates superoxide. researchgate.net |
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that plays a crucial role in the cellular response to low oxygen conditions (hypoxia), a common feature of solid tumors. aacrjournals.org HIF-1α promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby supporting tumor growth and progression. aacrjournals.org
2-Methoxyestradiol has been shown to be a potent inhibitor of HIF-1α. aacrjournals.orgnih.govaacrjournals.org It effectively suppresses the accumulation of HIF-1α protein under hypoxic conditions. nih.govspandidos-publications.com This inhibitory effect of 2-ME on HIF-1α is linked to its ability to disrupt microtubule function. researchgate.net The destabilization of microtubules by 2-ME interferes with the translation of HIF-1α mRNA, leading to a decrease in HIF-1α protein levels without affecting its transcription or proteasomal degradation. aacrjournals.org
By downregulating HIF-1α, 2-ME can inhibit the expression of its target genes, such as vascular endothelial growth factor (VEGF), a critical pro-angiogenic factor. aacrjournals.orgnih.govaacrjournals.org This contributes significantly to the anti-angiogenic properties of 2-Methoxyestradiol. Studies have shown that treatment with 2-ME leads to a reduction in VEGF secretion from cancer cells. aacrjournals.org
The table below details the impact of 2-Methoxyestradiol on HIF-1α and its downstream effects:
| Target | Effect of 2-Methoxyestradiol | Mechanism | Downstream Consequence |
| HIF-1α Protein | Decreases protein levels under hypoxic conditions. nih.govspandidos-publications.com | Inhibition of HIF-1α mRNA translation due to microtubule disruption. researchgate.netaacrjournals.org | Reduced expression of HIF-1α target genes. nih.gov |
| VEGF Expression | Inhibits secretion. aacrjournals.org | Downregulation of HIF-1α, a key regulator of VEGF. aacrjournals.orgaacrjournals.org | Inhibition of angiogenesis. nih.govaacrjournals.org |
While 2-Methoxyestradiol is a metabolite of estradiol (B170435), its antiproliferative and apoptotic activities are largely independent of the classical estrogen receptors, ERα and ERβ. aacrjournals.orgnih.govresearchgate.net Studies have demonstrated that 2-ME has a significantly lower binding affinity for both ERα and ERβ compared to estradiol. aacrjournals.orgnih.gov
The antiproliferative effects of 2-ME are observed in both estrogen-dependent and estrogen-independent cancer cell lines, irrespective of their ERα and ERβ expression status. aacrjournals.orgnih.govresearchgate.net For instance, similar IC50 values for the inhibition of proliferation are seen in ER-positive MCF-7 cells and ER-negative MDA-MB-231 and MDA-MB-435 cells. aacrjournals.org Furthermore, the antiproliferative activity of 2-ME is not blocked by the estrogen receptor antagonist ICI 182,780 (fulvestrant). aacrjournals.orgnih.govresearchgate.net This body of evidence strongly indicates that the primary anticancer mechanisms of 2-Methoxyestradiol are not mediated through the classical estrogen receptor pathways. aacrjournals.orgnih.govresearchgate.net
In contrast to its weak interaction with classical estrogen receptors, 2-Methoxyestradiol has been identified as a high-affinity agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.orgnih.govmdpi.com GPER is a membrane-bound receptor that mediates rapid, non-genomic signaling in response to estrogens. nih.govfrontiersin.org
The binding affinity of 2-ME for GPER is reported to be around 10 nM, which is comparable to that of estradiol. wikipedia.orgtandfonline.com Activation of GPER by 2-ME can trigger various downstream signaling cascades, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and the transactivation of the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org
2-Methoxyestradiol can induce apoptosis through mechanisms involving the tumor suppressor protein p53 and the extrinsic apoptosis pathway. rndsystems.comtocris.comnih.gov Studies have shown that 2-ME treatment can lead to the up-regulation of p53. rndsystems.comtocris.com This p53 induction can be mediated through the activation of stress-activated protein kinases such as p38 and JNK. rndsystems.com
Furthermore, 2-ME has been found to up-regulate the expression of Death Receptor 5 (DR5), also known as TRAIL-R2. rndsystems.comtocris.comnih.gov DR5 is a cell surface receptor that, upon binding to its ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), initiates the extrinsic apoptotic pathway. nih.gov By increasing the expression of DR5, 2-ME can sensitize cancer cells to TRAIL-induced apoptosis. nih.gov
The induction of apoptosis by 2-ME involves the sequential activation of caspases, starting with the initiator caspase-8, which is characteristic of the death receptor pathway, followed by the activation of caspase-9 and the executioner caspase-3. nih.govnih.gov Blocking death receptor signaling has been shown to significantly reduce the apoptotic effects of 2-ME. nih.gov
Impact on Specific β-Tubulin Isotypes (e.g., TUBB2B)
2-Methoxyestradiol (2-ME), a metabolite of 17β-estradiol, exerts its antiproliferative effects by interacting with tubulin, a critical component of the cellular cytoskeleton. mdpi.comtandfonline.com Specifically, 2-ME binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and disruption of the mitotic spindle, which in turn inhibits cell division. aacrjournals.orgtandfonline.comaacrjournals.org The sensitivity of cancer cells to 2-ME can be influenced by the expression profile of different β-tubulin isotypes.
Recent research has highlighted the significance of the β-tubulin isotype TUBB2B in the context of 2-ME's action, particularly in endocrine therapy-resistant breast cancer. In long-term estrogen-deprived (LTED) breast cancer cells, which model acquired resistance, there is a significantly higher expression of TUBB2B compared to their parental MCF-7 cells. mdpi.comnih.gov This elevated expression of TUBB2B appears to render LTED cells more susceptible to the antiproliferative effects of 2-ME. mdpi.comnih.gov Studies have shown that 2-ME selectively inhibits the proliferation of LTED cells with a much lower IC50 value compared to parental cells, and this effect is associated with the high expression of TUBB2B. mdpi.comnih.gov Furthermore, the specific knockdown of TUBB2B using siRNA has been demonstrated to reverse the inhibitory effects of 2-ME on LTED cell proliferation, confirming that TUBB2B is a key target for 2-ME's activity in this context. mdpi.comnih.gov
The differential expression of β-tubulin isotypes among various tissues and cancer types may explain the selective activity of microtubule-targeting agents. For instance, the hematopoietic-specific β1-tubulin isotype shows natural resistance to 2-ME, which may contribute to the lower myelosuppressive toxicity of the compound. acs.org The identification of specific β-tubulin isotypes, such as TUBB2B, as key mediators of 2-ME's effects opens avenues for developing more targeted and effective cancer therapies. mdpi.com
Impact of 2-Methoxyestradiol on β-Tubulin Isotypes
| β-Tubulin Isotype | Effect of 2-Methoxyestradiol | Cellular Context | Key Findings |
|---|---|---|---|
| TUBB2B | Selective antiproliferative activity | Long-term estrogen-deprived (LTED) breast cancer cells | Higher expression of TUBB2B in LTED cells correlates with increased sensitivity to 2-ME. Knockdown of TUBB2B reverses the antiproliferative effects of 2-ME. mdpi.comnih.govnih.gov |
| β1-tubulin (Class VI) | Natural resistance | Hematopoietic cells | Confers resistance to 2-ME, potentially reducing myelosuppression. acs.org |
| Class I β-tubulin (M40) | Mutations associated with resistance | MDA-MB-435 cancer cells | Acquired mutations in the M40 isotype can lead to resistance to 2-ME. aacrjournals.orgnih.gov |
Signaling Pathways and Regulatory Networks
The cellular response to 2-Methoxyestradiol (2-ME) is orchestrated by a complex network of signaling pathways that ultimately determine the cell's fate, be it cell cycle arrest, apoptosis, or other cellular processes.
Mitogen-activated protein kinases (MAPKs) are crucial mediators of cellular responses to a variety of external stimuli, including treatment with 2-ME. The activation of different MAPK pathways—specifically c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK—plays a complex and often cell-type-dependent role in the mechanism of action of 2-ME.
In several cancer cell lines, 2-ME has been shown to induce the activation of JNK, ERK, and p38 MAPKs. nih.govnih.gov The activation of JNK is frequently associated with the induction of apoptosis. For instance, in breast cancer cells, 2-ME-induced JNK activation leads to apoptosis through the mitochondrial pathway. nih.govresearchgate.net Similarly, in prostate cancer cells, the JNK pathway is involved in 2-ME-induced apoptosis through the regulation of p53. oup.com
The roles of ERK and p38 MAPK activation in response to 2-ME appear to be more varied. In some contexts, their activation promotes cell survival, acting as a protective mechanism against 2-ME-induced apoptosis. nih.gov For example, in certain breast cancer cells, the inhibition of ERK or p38 enhances the apoptotic effects of 2-ME. nih.gov Conversely, in other cell types like retinoblastoma cells, the activation of p38 MAPK by 2-ME is critical for inducing apoptosis. nih.gov Furthermore, in prostate cancer cells, both p38 and JNK activation are required for the induction of p53 and subsequent apoptosis. oup.com The interplay between these MAPK pathways is intricate; for example, 2-ME-induced upregulation of the protein wee1 and subsequent phosphorylation of cdc2 are mediated through both ERK and JNK signaling pathways in prostate cancer cells. acs.org
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell survival or death. 2-Methoxyestradiol influences this balance to promote apoptosis in cancer cells.
2-ME has been shown to induce apoptosis by downregulating the expression and/or inactivating anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.netnih.gov In breast cancer cells, 2-ME treatment leads to the phosphorylation and inactivation of Bcl-2 and Bcl-xL, which is associated with JNK activation. nih.govmdpi.com In leukemia cells, 2-ME induces apoptosis in conjunction with the downregulation and phosphorylation of Bcl-2. nih.gov
Concurrently, 2-ME can upregulate or activate pro-apoptotic proteins. In some cancer cells, 2-ME treatment leads to an increased expression of Bax. nih.gov In retinoblastoma cells, 2-ME induces the phosphorylation of Bax at a specific site (Thr167) through the activation of p38 MAPK, which promotes apoptosis. nih.gov Furthermore, in human colon carcinoma cells, the tumor suppressor protein p53 promotes 2-ME-induced activation of both Bak and Bax. jmb.or.kr The pro-apoptotic protein Bim has also been implicated, where its stabilization by the inhibition of ERK and p38 pathways enhances 2-ME-induced apoptosis in breast cancer cells. nih.gov In prostate cancer cells, the BH3-only protein Harakiri (Hrk) has been identified as a key mediator of 2-ME-induced mitochondrial apoptosis. aacrjournals.org
2-Methoxyestradiol exerts significant effects on the cell cycle machinery, primarily by inducing a G2/M phase arrest. ahajournals.orgplos.org This is achieved through the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their cyclin partners.
A hallmark of 2-ME's action is the upregulation of Cyclin B1 and the modulation of Cdc2 (also known as CDK1) activity. acs.orgplos.org In several cancer cell types, treatment with 2-ME leads to an accumulation of cells in the G2/M phase, which is accompanied by increased levels of Cyclin B1 and phosphorylated (inactive) Cdc2. acs.orgplos.orgaacrjournals.org The phosphorylation of Cdc2 at specific sites, such as Tyr15, prevents the activation of the Cyclin B1/Cdc2 complex, which is necessary for entry into mitosis. plos.org This inhibitory phosphorylation is often mediated by the Wee1 kinase, which itself can be upregulated by 2-ME through MAPK signaling pathways. acs.orgaacrjournals.org
In addition to its effects on the G2/M transition, 2-ME can also impact other cell cycle phases. For instance, in smooth muscle cells, 2-ME has been shown to inhibit the expression of both Cyclin D1 and Cyclin B1, leading to a blockade in both the G0/G1 and G2/M phases. ahajournals.orgnih.gov This demonstrates that the precise effects of 2-ME on cell cycle regulatory proteins can vary depending on the cellular context.
Effects of 2-Methoxyestradiol on Cell Cycle Regulators
| Protein | Effect of 2-Methoxyestradiol | Cellular Consequence | Cell Type Examples |
|---|---|---|---|
| Cyclin B1 | Upregulation | Contributes to G2/M arrest | Prostate cancer, Urothelial carcinoma acs.orgplos.org |
| Cdc2 (CDK1) | Increased inhibitory phosphorylation | Inactivation of the Cyclin B1/Cdc2 complex, leading to G2/M arrest | Prostate cancer, Urothelial carcinoma acs.orgplos.org |
| Cyclin D1 | Downregulation | Contributes to G0/G1 arrest | Smooth muscle cells, Urothelial carcinoma ahajournals.orgplos.org |
| Wee1 | Upregulation | Inhibitory phosphorylation of Cdc2 | Prostate cancer acs.orgaacrjournals.org |
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. 2-Methoxyestradiol has been shown to modulate components of the TME, including tumor-associated macrophages (TAMs).
TAMs, particularly the M2-polarized phenotype, are generally considered to promote tumor growth and metastasis. researchgate.net Research has demonstrated that 2-ME can inhibit the polarization of macrophages towards the pro-tumoral M2 phenotype. researchgate.netnih.gov This is achieved, at least in part, by disrupting the microtubule cytoskeleton, which is involved in the polarization process. researchgate.net Treatment with 2-ME has been shown to reduce the expression of M2 surface markers such as CD206 and CD163. researchgate.netnih.gov
Furthermore, 2-ME can suppress the pro-tumoral functions of M2 macrophages by inhibiting their production of various growth factors and cytokines, including CCL18, TGF-β, IL-10, and VEGF-A. researchgate.net Mechanistically, these effects of 2-ME on TAMs have been linked to the inhibition of the STAT3 signaling pathway. 2-ME has been found to decrease the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in M2 polarization. researchgate.netnih.gov In vivo studies have corroborated these findings, showing that 2-ME treatment can reduce the expression of CD163 in tumors and inhibit tumor growth and metastasis. researchgate.net These findings suggest that part of the anticancer activity of 2-ME is mediated through its ability to reprogram the tumor microenvironment to be less supportive of tumor progression. researchgate.net
V. Research Applications and Emerging Directions for 2 Methyl 11c Methoxyestradiol
Preclinical Imaging Modalities for Angiogenesis and Tumor Assessment
2-[methyl-11C]Methoxyestradiol ([11C]2-ME), a radiolabeled form of the natural estradiol (B170435) metabolite 2-methoxyestradiol (B1684026) (2-ME), has emerged as a valuable tool in preclinical research for the non-invasive imaging of angiogenesis and tumor processes. nih.gov Its utility stems from the parent compound's known anti-angiogenic and anti-tumor properties, which are not mediated by estrogen receptors. nih.govaacrjournals.org
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative visualization of physiological processes in vivo. researchgate.net The labeling of 2-methoxyestradiol with the positron-emitting isotope carbon-11 (B1219553) enables researchers to track its biodistribution and accumulation in various tissues, providing insights into processes like angiogenesis. nih.govsnmjournals.org Preclinical PET studies using [11C]2-ME have been conducted in animal models, such as mice bearing Lewis lung carcinoma, to assess its potential as an imaging agent for angiogenesis. nih.govsnmjournals.orgsnmjournals.org These studies have demonstrated the feasibility of using [11C]2-ME to visualize tumors and have provided preliminary data on its uptake in tumor tissues versus other organs. snmjournals.orgsnmjournals.org The ability to non-invasively assess angiogenesis is of significant interest for monitoring the effectiveness of anti-angiogenic cancer therapies. thno.org
A key area of investigation is the relationship between the uptake of [11C]2-ME and the angiogenic status of tissues. The underlying principle is that since 2-methoxyestradiol inhibits the proliferation of endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis), the uptake of its radiolabeled form may serve as a surrogate marker for angiogenic activity. nih.govsnmjournals.org
In vitro studies have shown that the uptake of [11C]2-ME in human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis, increases over time and can be significantly inhibited by an excess of non-radiolabeled 2-ME. nih.govsnmjournals.org This suggests a specific uptake mechanism. For instance, one study reported that at 60 minutes, the uptake of [11C]2-ME in HUVECs was 7.10% of the injected dose, and this was reduced by 70% in the presence of 10 μM of 2-ME. nih.gov
Biodistribution studies in tumor-bearing mice have provided further in vivo data. At 60 minutes post-injection, significant tracer accumulation was observed in the liver, lungs, and kidneys. nih.gov While tumor uptake was lower than in these organs, a tumor-to-muscle ratio of 2.36 was achieved, indicating sufficient contrast for imaging. nih.govsnmjournals.org Further research is warranted to firmly establish a direct correlation between the intensity of [11C]2-ME uptake on PET scans and the degree of angiogenesis as determined by other methods like immunohistochemistry. snmjournals.org
| Time Point | % Injected Dose (ID) |
|---|---|
| 5 min | 2.96% |
| 15 min | 4.74% |
| 30 min | 6.51% |
| 60 min | 7.10% |
| Organ | % Injected Dose per Gram (%ID/g) |
|---|---|
| Liver | 9.34 ± 2.12 |
| Lung | 3.36 ± 0.09 |
| Kidneys | 3.26 ± 0.55 |
| Tumor | 1.04 ± 0.27 |
The anti-tumor effects of 2-methoxyestradiol are partly attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govmdpi.com 2-ME has been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. acs.org This mechanism is distinct from its anti-angiogenic properties and provides another avenue for its use as a research tool. nih.gov
Research has demonstrated that 2-ME can alter the expression of different tubulin isoforms, such as acetylated and tyrosinated alpha-tubulin, in both glial and neuronal cells. researchgate.net The ability of [11C]2-ME to act as a PET tracer opens up the possibility of non-invasively imaging microtubule-related processes in vivo. This could be particularly valuable for studying diseases characterized by abnormal microtubule function and for evaluating the in vivo efficacy of microtubule-targeting drugs. nih.govnih.gov
Correlation of Tracer Uptake with Angiogenic Status
Investigative Tools in Disease Models
[11C]2-ME serves as an investigative tool for studying angiogenesis in various non-human disease models. nih.gov Its application in preclinical models of cancer, such as Lewis lung carcinoma and multiple myeloma xenografts, allows researchers to explore the role of angiogenesis in tumor growth and progression. nih.govsnmjournals.orgaacrjournals.org The ability to visualize and quantify changes in tracer uptake can provide insights into the dynamic nature of blood vessel formation in these models. snmjournals.org Beyond cancer, preclinical studies suggest that 2-methoxyestradiol could be effective against inflammatory diseases like rheumatoid arthritis, where angiogenesis also plays a role, opening up potential research applications for [11C]2-ME in these areas as well. drugbank.com
The parent compound, 2-methoxyestradiol, has demonstrated a broad spectrum of anti-tumor activity in a variety of preclinical cancer models. nih.gov These include, but are not limited to, breast cancer, multiple myeloma, sarcoma, pancreatic carcinoma, prostate cancer, and osteosarcoma. nih.govaacrjournals.orgspandidos-publications.comaacrjournals.org Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, cell cycle arrest at the G2-M phase, and inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis. nih.govnih.govaacrjournals.org
The development of [11C]2-ME allows for the in vivo investigation of these anti-tumor effects. By using PET imaging, researchers can potentially monitor the response of tumors to 2-methoxyestradiol treatment or other anti-cancer therapies that affect similar pathways. For example, a reduction in [11C]2-ME uptake in a tumor following therapy could indicate a decrease in cell proliferation or angiogenesis. snmjournals.org Studies have shown that 2-ME inhibits tumor growth in various xenograft models, and [11C]2-ME provides a means to non-invasively monitor such therapeutic effects. aacrjournals.orgspandidos-publications.com
| Cancer Type | Observed Effects | Reference |
|---|---|---|
| Multiple Myeloma | Inhibition of cell replication, induction of apoptosis, suppression of tumor xenograft growth. | aacrjournals.org |
| Breast Cancer | Inhibition of proliferation and angiogenesis. | aacrjournals.orgaacrjournals.org |
| Prostate Cancer | Induction of apoptosis and cell cycle arrest. | mdpi.comaacrjournals.org |
| Pancreatic Carcinoma | Cell cycle arrest at G2-M phase. | aacrjournals.org |
| Osteosarcoma | Inhibition of proliferation, induction of G2/M arrest and apoptosis. | spandidos-publications.com |
| Lung Cancer | Inhibition of orthotopic tumors. | aacrjournals.org |
Application in Investigating Inflammatory Processes in Preclinical Settings
The non-radioactive parent compound, 2-Methoxyestradiol (2-ME), has demonstrated significant anti-inflammatory properties across a range of preclinical models, suggesting the potential utility of its radiolabeled form, this compound, as a positron emission tomography (PET) imaging agent to visualize and monitor inflammatory conditions. Preclinical studies have established that 2-ME can be effective in mitigating inflammatory responses in diseases such as rheumatoid arthritis, asthma, and multiple sclerosis. drugbank.comwikipedia.orgbpsbioscience.com
In animal models of rheumatoid arthritis, 2-ME has shown disease-modifying activity. pnas.org Specifically, in a mouse model of collagen-induced arthritis, treatment with 2-ME resulted in a dose-dependent decrease in the severity of arthritis, characterized by reduced synovial inflammation, pannus formation, cartilage degradation, and bone resorption. rupahealth.com This effect is partly attributed to its anti-angiogenic properties, which inhibit the formation of new blood vessels essential for pannus development in the joints. rupahealth.com
The compound's efficacy has also been confirmed in models of acute inflammation. In a mouse model of lipopolysaccharide (LPS)-induced acute lung inflammation, 2-ME was found to suppress the activation of macrophages, which are key cells in the innate inflammatory response. nih.govresearchgate.net This led to a reduction in vascular leakage and the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netfrontiersin.org Similarly, in a murine model of allergic airway inflammation, 2-ME administration significantly reduced the infiltration of inflammatory cells into lung tissues, decreased mucus production, and lowered the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are involved in airway remodeling. nih.gov
Furthermore, research into autoimmune neuroinflammation has shown that 2-ME can dramatically suppress the development of mouse experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. pnas.org The mechanism involves the inhibition of lymphocyte activation, proliferation, and the production of pro-inflammatory cytokines. pnas.org In a rat model of subarachnoid hemorrhage, 2-ME was also found to alleviate neuroinflammation and subsequent brain edema by reducing microglial activation and downregulating inflammatory factors. frontiersin.org These findings underscore the broad anti-inflammatory potential of 2-ME and support the investigation of this compound for imaging these pathological processes.
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| LPS-Induced Acute Lung Inflammation (Mouse) | Suppressed macrophage activation; reduced vascular leak and IL-6 expression. | nih.govresearchgate.net |
| Allergic Airway Inflammation / Asthma (Mouse) | Reduced cellular infiltrate, mucus production, fibrosis, and expression of HIF-1 and VEGF. | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Suppressed disease development by inhibiting lymphocyte activation and proliferation. | pnas.org |
| Collagen-Induced Arthritis (Mouse) | Reduced synovial inflammation, pannus formation, and cartilage degradation. | pnas.orgrupahealth.com |
| Subarachnoid Hemorrhage (Rat) | Alleviated neuroinflammation by reducing levels of IL-1β, IL-6, and TNF-α. | frontiersin.org |
Analog Development and Structure-Activity Relationship Research
The therapeutic potential of 2-Methoxyestradiol has been limited by its poor oral bioavailability and rapid metabolism, which has spurred extensive research into developing analogs with improved properties. wikipedia.orgbpsbioscience.com
Synthesis and Evaluation of 2-Methoxyestradiol Derivatives
The development of novel 2-Methoxyestradiol derivatives has involved a wide array of synthetic strategies aimed at understanding structure-activity relationships (SAR). nih.gov Structural modifications have been explored on all parts of the steroidal scaffold, including the A, B, C, and D rings. nih.gov Common strategies include introducing various substituents at the C-2 position and modifying the 17-hydroxy group. nih.gov
For example, researchers have designed and synthesized novel analogs by introducing different substituents at positions 2, 3, and 17. nih.gov Another approach involves creating hybrid molecules by combining the 2-Methoxyestradiol structure with other pharmacophores known for anti-tumor activity, such as uridine (B1682114), uracil (B121893), and thymine. ncats.io These hybrids were synthesized through etherification at either the 17β-hydroxyl or the 3-phenolic hydroxyl group of 2-Methoxyestradiol. ncats.io
The evaluation of these new compounds typically involves a battery of in vitro assays. Key assessments include measuring the inhibition of tubulin polymerization, as this is a primary mechanism of action for 2-Methoxyestradiol. researchgate.netnih.gov Additionally, cytotoxicity and antiproliferative activity are evaluated against various cancer cell lines to ensure the new compounds retain or exceed the efficacy of the parent molecule. nih.govncats.io
Improvement of Pharmacokinetic Profiles in Preclinical Studies
A major focus of analog development has been to overcome the unfavorable pharmacokinetic profile of 2-Methoxyestradiol. bpsbioscience.comniph.go.jp Its low aqueous solubility and extensive metabolism contribute to poor bioavailability, limiting its clinical application. bpsbioscience.comnih.govdrugbank.com
Other chemical modifications include the synthesis of 2-aminomethylated derivatives, which have been explored with the goal of producing agents with better pharmacokinetic properties and more selective antiproliferative effects. bpsbioscience.com Beyond direct chemical modification, formulation-based strategies have also been employed. The use of nanocarriers, such as encapsulating 2-Methoxyestradiol in polymer-based micelles or liposomes, has been shown to improve its pharmacokinetic profile and enhance its antitumor potential in animal models. lktlabs.commdpi.com
Exploration of Enhanced Biological Activity and Target Selectivity
The ultimate goal of synthesizing new derivatives is to discover compounds with enhanced biological activity and greater selectivity for target cells over healthy tissues. Research has yielded several promising analogs that outperform the original 2-Methoxyestradiol in preclinical evaluations.
Studies have reported the synthesis of new series of analogs that exhibit enhanced inhibitory effects on both tubulin polymerization and cancer cell growth. researchgate.net For example, certain hybrids of 2-Methoxyestradiol with uridine and uracil demonstrated good anti-proliferative selectivity against specific tumor cell lines. ncats.io The development of 2-aminomethylated estradiol derivatives has also led to compounds with improved selectivity. bpsbioscience.com Some of these derivatives showed selective inhibition of ovarian and cervical cancer cell proliferation compared to their effect on non-cancerous fibroblast cells. bpsbioscience.com
Several analogs have displayed potent anti-proliferative activity with IC50 values in the submicromolar range, proving to be more active than 2-Methoxyestradiol itself in certain cancer cell lines. ashpublications.org One particularly promising derivative, 2-[(dimethylamino)methyl]-oestradiol (designated as compound 4a), not only showed an improved pharmacokinetic profile but also demonstrated exceptional pharmacological activity, including a potent ability to inhibit cervical cancer cell proliferation and motility. drugbank.com These findings highlight the success of medicinal chemistry efforts in refining the 2-Methoxyestradiol scaffold to create more effective and selective therapeutic candidates.
| Derivative/Analog Class | Modification Strategy | Enhanced Property | Reference |
|---|---|---|---|
| Uridine/Uracil Hybrids | Etherification at 3-OH or 17β-OH with nucleoside pharmacophores. | Good anti-proliferative selectivity against tested tumor cells. | ncats.io |
| 2-Aminomethylated Derivatives | Introduction of aminomethyl groups at the C-2 position. | Improved selectivity toward ovarian and cervical cancer cells over non-cancerous cells. | bpsbioscience.com |
| Sulfamoylated Analogs (e.g., ESE-16) | Addition of a sulfamoyl group. | Enhanced cytotoxicity and improved pharmacokinetic profile. | niph.go.jp |
| 2-[(dimethylamino)methyl]-oestradiol (Compound 4a) | Aminomethylation at C-2. | Exceptional pharmacological activity and promising pharmacokinetic profile. | drugbank.com |
| Oxime Derivatives | Introduction of an oxime group at C-6. | Potent inhibition of tubulin polymerization, enhanced cytotoxicity. | researchgate.net |
Q & A
Q. What are the critical safety considerations when handling 2-Methoxyestradiol in laboratory settings?
- Methodological Answer : Due to its acute toxicity (Category 3), reproductive hazards, and environmental risks, strict safety protocols are required:
- Use personal protective equipment (PPE) : Nitrile gloves, sealed goggles, and lab coats .
- Work in a fume hood to avoid inhalation of dust/aerosols .
- Avoid aqueous environments due to extreme aquatic toxicity (UN2811 classification) .
- Dispose of waste via certified hazardous waste services, adhering to EPA and REACH regulations .
Q. How can researchers prepare stable stock solutions of 2-Methoxyestradiol for in vitro assays?
- Methodological Answer : Solubility varies significantly by solvent:
| Solvent | Solubility (mg/mL) | Stability Considerations |
|---|---|---|
| DMSO | 20–60 | Stable at -20°C for 6 months |
| Ethanol | 1–24 | Short-term use (≤1 week) |
| PBS (pH 7.2) | 0.5 | Immediate use due to hydrolysis |
- Protocol : Dissolve in DMSO, aliquot to avoid freeze-thaw cycles, and verify purity via HPLC before critical experiments .
Q. What are the stability challenges of 2-Methoxyestradiol under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 25°C; store at -20°C in inert gas (e.g., argon) .
- Light Sensitivity : Photo-degradation occurs; use amber vials .
- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides), producing CO/CO₂ .
Advanced Research Questions
Q. How should researchers design experiments to investigate 2-Methoxyestradiol’s anti-angiogenic effects?
- Methodological Answer :
- In vitro : Use bovine pulmonary artery endothelial cells (BPAEC) for apoptosis assays (EC₅₀ = 0.45 µM) via TUNEL staining or Annexin V flow cytometry .
- In vivo : Employ chick chorioallantoic membrane (CAM) models; 2-ME inhibits bFGF-induced angiogenesis at 2 µM .
- Mechanistic Studies : Monitor stress-activated protein kinase (SAPK/JNK) activation via phospho-specific antibodies .
Q. How can contradictory findings on 2-Methoxyestradiol’s pro- vs. anti-tumor effects be resolved?
- Methodological Answer : Discrepancies arise from context-dependent amino acid metabolism. For example:
- Low glycine/D-serine (≤10 µM) : Enhances osteosarcoma proliferation via NMDA receptor agonism .
- High glycine/D-serine (≥100 µM) : Induces apoptosis; 2-ME (1–10 µM) counteracts proliferative effects .
- Recommendation : Pre-screen cell lines for NMDA receptor (GRIN1) expression and use mass spectrometry to quantify local amino acid concentrations .
Q. What radiolabeling strategies are optimal for 2-[methyl-11C]Methoxyestradiol in PET imaging studies?
- Methodological Answer :
- Synthesis : Methylation of 2-hydroxyestradiol with [11C]methyl triflate under basic conditions (yield: 20–25%, radiochemical purity >95%) .
- Pharmacokinetics : In mice, rapid clearance (t₁/₂ = 15 min) and high brain uptake (SUV = 3.5 at 30 min post-injection) .
- Validation : Co-register PET images with MRI to correlate tracer uptake with tumor angiogenesis markers (e.g., VEGF) .
Q. What experimental models best capture 2-Methoxyestradiol’s dual role in microtubule disruption and HIF-1α inhibition?
- Methodological Answer :
- Microtubule Effects : Use paclitaxel-resistant cancer lines (e.g., MCF-7) and assess mitotic arrest via phospho-histone H3 staining .
- HIF-1α Modulation : Hypoxia chambers (1% O₂) + Western blotting for HIF-1α degradation (IC₅₀ = 1 µM) .
- Combination Studies : Pair with vinca alkaloids to synergize tubulin destabilization .
Q. How do pharmacokinetic parameters of 2-Methoxyestradiol vary between rodent models and human trials?
- Methodological Answer :
- Rodents : Oral bioavailability = 20–30% (Tmax = 2 hr); hepatic sulfation reduces efficacy .
- Human Data (Phase II) : Dose-limiting toxicity (hypertension) at 1,000 mg/m²; use LC-MS/MS to monitor plasma metabolites .
- Recommendation : Use bis-sulfamate derivatives to improve stability and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do some studies report 2-Methoxyestradiol as cytotoxic while others show cytoprotective effects?
- Methodological Answer :
- Concentration Dependency : Apoptosis dominates at ≥1 µM, while sub-cytotoxic doses (≤0.1 µM) may upregulate Bcl-2 in endothelial cells .
- Cell Type Specificity : Osteosarcoma vs. breast cancer lines show divergent NMDA receptor signaling .
- Mitigation Strategy : Conduct dose-response curves (0.1–10 µM) across ≥3 cell lines and validate with siRNA knockdown of target pathways (e.g., GRIN1) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
